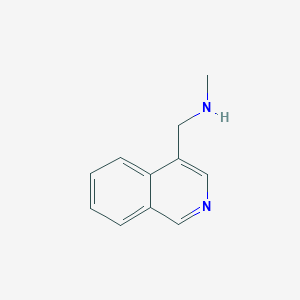

N-methyl-(isoquinolin-4-ylmethyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-(isoquinolin-4-ylmethyl)amine: is an organic compound with the molecular formula C11H12N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-(isoquinolin-4-ylmethyl)amine typically involves the reaction of isoquinoline with formaldehyde and methylamine. The process can be summarized as follows:

- The intermediate is then treated with methylamine to yield this compound.

Isoquinoline: is reacted with in the presence of an acid catalyst to form an intermediate compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: N-methyl-(isoquinolin-4-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles, such as halides or alkoxides, can be used under appropriate conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Different amine derivatives.

Substitution: Compounds with substituted functional groups.

科学研究应用

Medicinal Chemistry and Drug Development

N-methyl-(isoquinolin-4-ylmethyl)amine serves as a building block in the synthesis of isoquinoline derivatives, which are known for their diverse biological activities. The compound is particularly relevant in the development of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that isoquinoline compounds exhibit neuroprotective effects and can potentially modulate neurotransmitter systems, making them candidates for further exploration in neuropharmacology .

Synthesis of Isoquinoline Derivatives

The compound is utilized as a precursor in various synthetic pathways to create isoquinoline derivatives. These derivatives have been shown to possess anti-inflammatory, analgesic, and anticancer properties . For instance, the synthesis of functionalized isoquinolone derivatives via rhodium-catalyzed reactions has been reported, showcasing the versatility of this compound in generating compounds with significant pharmacological potential .

This compound has been associated with various biological activities, including:

- Anticancer Activity : Isoquinoline derivatives synthesized from this compound have demonstrated antiproliferative effects against several cancer cell lines. For example, studies have shown that certain isoquinoline analogs exhibit low nanomolar activity against cancer cells, highlighting their potential as anticancer agents .

- Anti-HIV Activity : A novel series of isoquinoline compounds derived from this compound have shown promising anti-HIV activity. These compounds were evaluated for their efficacy in inhibiting HIV replication, indicating a potential therapeutic application in antiviral drug development .

Neuroprotective Agents

A study focused on synthesizing isoquinoline derivatives for neuroprotection revealed that certain compounds exhibited protective effects on neuronal cells under stress conditions similar to those found in Alzheimer's disease models. These findings suggest that derivatives of this compound could be developed into therapeutic agents for neurodegenerative disorders .

Antitumor Activity

In another case study, a series of indenoisoquinoline compounds were synthesized from this compound and evaluated for their antitumor properties. The results indicated that these compounds could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like camptothecin . This highlights the potential of isoquinoline derivatives in overcoming drug resistance observed with existing cancer therapies.

作用机制

The mechanism of action of N-methyl-(isoquinolin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Isoquinoline: The parent compound of N-methyl-(isoquinolin-4-ylmethyl)amine.

N-methylisoquinoline: A similar compound with a methyl group attached to the nitrogen atom of isoquinoline.

N-methyl-(quinolin-4-ylmethyl)amine: A compound with a similar structure but with a quinoline ring instead of an isoquinoline ring.

Uniqueness: this compound is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

N-methyl-(isoquinolin-4-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on diverse research findings.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors involved in inflammation and cancer pathways. Isoquinoline derivatives have been extensively studied for their pharmacological properties, including their ability to inhibit specific enzymes and modulate receptor activity.

-

CXCR4 Antagonism :

- This compound has shown promise as a CXCR4 antagonist. The CXC chemokine receptor 4 (CXCR4) plays a crucial role in cancer progression and inflammatory responses. Compounds that target this receptor can potentially inhibit tumor growth and metastasis .

- Studies indicate that isoquinoline derivatives exhibit low nanomolar activity against CXCR4, providing a basis for their development as therapeutic agents in oncology .

- Antiviral Activity :

-

Cell Cycle Modulation :

- Some isoquinoline derivatives have been reported to affect cell cycle phases, inducing apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) production. This mechanism highlights their potential as anticancer agents by disrupting the proliferation of malignant cells .

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

In a study focusing on the synthesis and evaluation of isoquinoline-based compounds, this compound was part of a series that exhibited significant antiviral activity against HIV. The most active compounds demonstrated an EC50 below 100 nM, indicating strong efficacy against viral replication while maintaining low cytotoxicity .

Case Study: Anticancer Potential

Another research effort explored the effects of various isoquinoline derivatives on cell growth inhibition in cancer cell lines. The results indicated that these compounds could induce G0/G1 phase arrest in treated cells, suggesting a mechanism that could be harnessed for cancer therapy .

属性

IUPAC Name |

1-isoquinolin-4-yl-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISGLKXJHQKIFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。